4-Methylpent-4-enoic acid
Overview
Description
4-Methylpent-4-enoic acid is an organic compound with the molecular formula C6H10O2. It is a carboxylic acid featuring a double bond and a methyl group on the fourth carbon atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Methylpent-4-enoic acid, it is recommended to avoid contact with skin and eyes, and to prevent inhalation and ingestion . It should be stored and handled away from fire and heat sources, and the container should be kept sealed .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 4-Methylpent-4-enoic acid are not well-documented in the literature. As a methyl-branched fatty acid, it may participate in various biochemical reactions involving enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the other molecules involved .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpent-4-enoic acid can be synthesized through several methods. One common approach involves the hydrolysis of this compound esters. Another method includes the oxidation of 4-methylpent-4-en-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes. One such method involves the catalytic oxidation of 4-methylpent-4-en-1-ol in the presence of a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including ketones and aldehydes.
Reduction: This compound can be reduced to form 4-methylpent-4-en-1-ol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: 4-Methylpent-4-en-1-ol.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methylpent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Methylpent-2-enoic acid
- 4-Hydroxy-4-methylpent-2-ynoic acid
- 4-Oxo-4-phenylbut-2-enoic acid
Comparison: 4-Methylpent-4-enoic acid is unique due to its specific structure, which includes a double bond and a methyl group on the fourth carbon atom. This structural feature distinguishes it from similar compounds and influences its reactivity and applications. For instance, 4-Methylpent-2-enoic acid lacks the double bond, resulting in different chemical properties and reactivity.
Properties
IUPAC Name |
4-methylpent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHBTFZQLHOFHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415231 | |
Record name | 4-Methylpent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-75-8 | |
Record name | 4-Methylpent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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